

# Spectroscopic Profile of 3-Methoxy-4-methoxycarbonylphenylboronic Acid: A Technical Guide

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## Compound of Interest

*Compound Name:* 3-Methoxy-4-methoxycarbonylphenylboronic acid

*Cat. No.:* B1318690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Methoxy-4-methoxycarbonylphenylboronic acid**. Due to the limited availability of directly published complete experimental spectra for this specific compound, this document presents a compilation of data from structurally related analogs, alongside detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information serves as a valuable resource for the characterization and quality control of **3-Methoxy-4-methoxycarbonylphenylboronic acid** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **3-Methoxy-4-methoxycarbonylphenylboronic acid** based on the analysis of closely related compounds. These values provide a reference for the anticipated spectral features.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	~7.5 - 7.9	m	-
OCH <sub>3</sub> (methoxy)	~3.9	s	-
OCH <sub>3</sub> (ester)	~3.9	s	-
B(OH) <sub>2</sub>	~8.2 (broad s)	s	-

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O (ester)	~167
Ar-C (substituted)	~120 - 160
Ar-CH	~115 - 135
OCH <sub>3</sub> (methoxy)	~56
OCH <sub>3</sub> (ester)	~52

Table 3: Predicted IR Spectroscopic Data

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Boronic acid)	3500 - 3200	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic, -OCH <sub>3</sub> )	2960 - 2850	Medium
C=O (Ester)	1730 - 1715	Strong
C=C (Aromatic)	1600 - 1450	Medium to Strong
B-O	1380 - 1310	Strong
C-O (Ester/Ether)	1300 - 1000	Strong

Table 4: Predicted Mass Spectrometry Data

Ion	[M+H] <sup>+</sup>	[M+Na] <sup>+</sup>
Expected m/z	211.06	233.04

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **3-Methoxy-4-methoxycarbonylphenylboronic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methoxy-4-methoxycarbonylphenylboronic acid**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in an NMR tube. Phenylboronic acids can sometimes be challenging to dissolve or may form oligomers; gentle heating or sonication may be required. Methanol-d<sub>4</sub> is often a good choice as it can help break up boronic acid anhydrides.
- Ensure the sample is fully dissolved to obtain a clear solution.

<sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer for the specific probe and solvent.
- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm,  $\text{CDCl}_3$  at 7.26 ppm, or  $\text{CHD}_2\text{OD}$  at 3.31 ppm).
- Integrate the peaks to determine the relative number of protons.

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a standard one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the spectrum similarly to the  $^1\text{H}$  NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO- $\text{d}_6$  at 39.52 ppm,  $\text{CDCl}_3$  at 77.16 ppm, or  $\text{CD}_3\text{OD}$  at 49.00 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **3-Methoxy-4-methoxycarbonylphenylboronic acid** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.

#### Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

#### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
- Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).

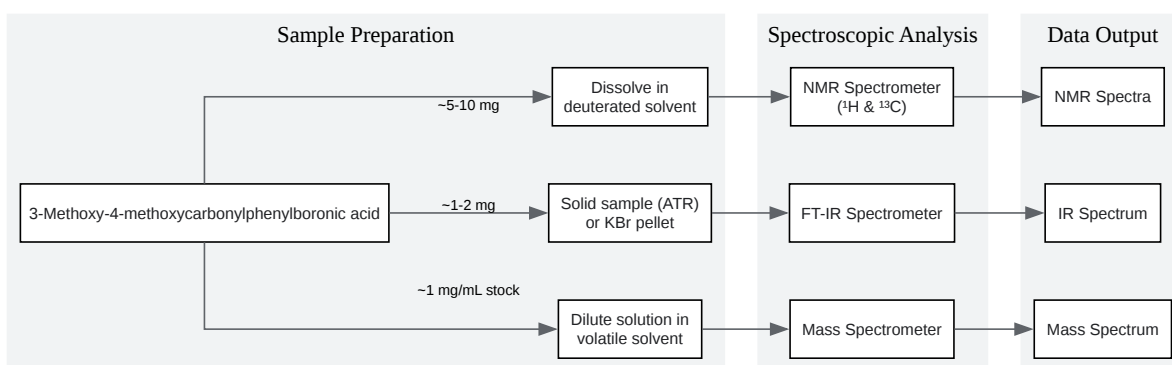
#### Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal.
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

- Data can be acquired in both positive and negative ion modes to observe different ionic species.

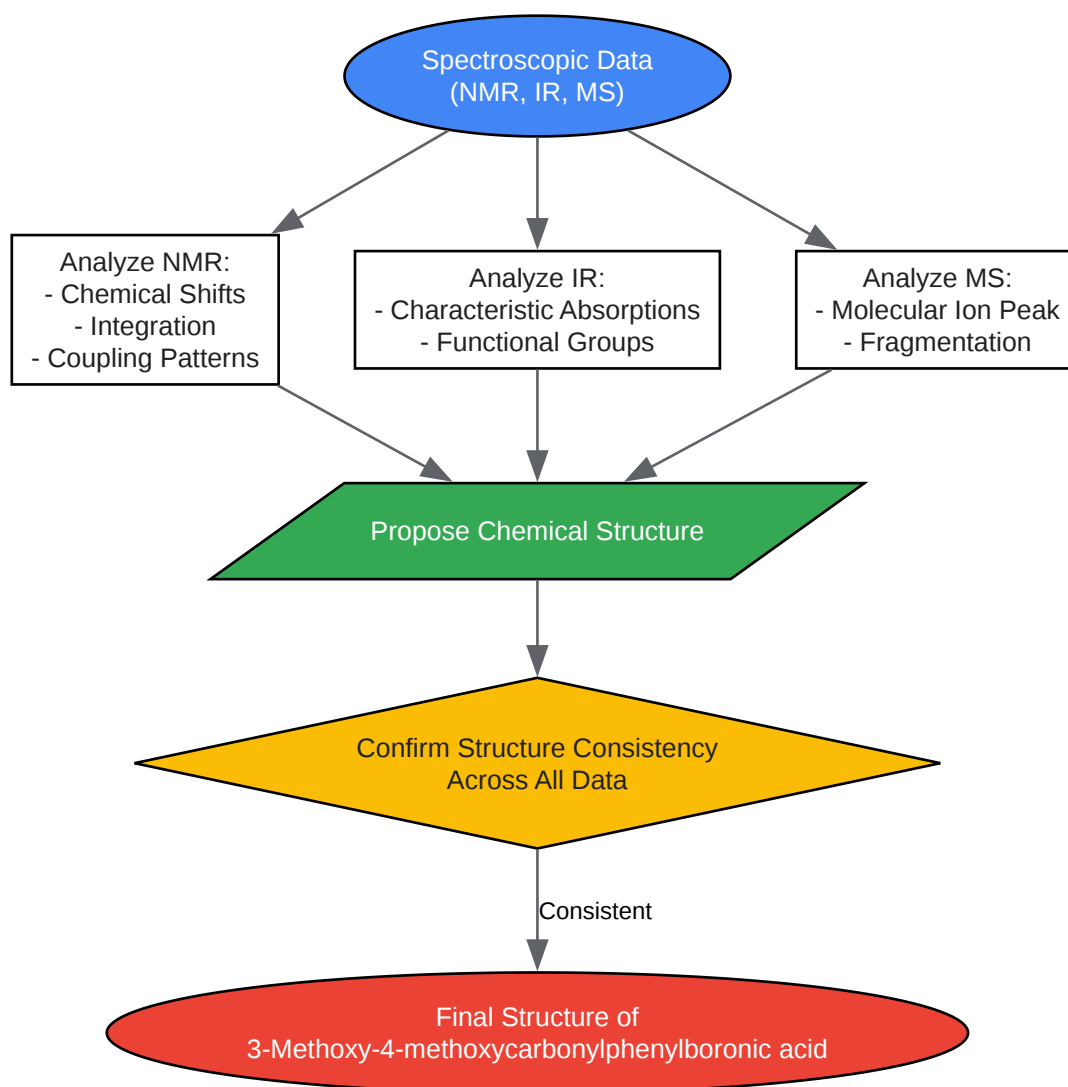
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical flow for structure elucidation from spectroscopic data.

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